molecular formula C7H13B B14528890 7-Methyl-7-borabicyclo[4.1.0]heptane CAS No. 62785-42-6

7-Methyl-7-borabicyclo[4.1.0]heptane

Cat. No.: B14528890
CAS No.: 62785-42-6
M. Wt: 107.99 g/mol
InChI Key: PBIAJOQQCWPASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7-borabicyclo[4.1.0]heptane is a specialized organoboron reagent featuring a strained bicyclic framework. This structure integrates a boron-containing three-membered ring fused to a six-membered ring, which can impart unique reactivity and stereoelectronic properties valuable in synthetic chemistry. Its primary research applications are anticipated in the field of catalysis and as a versatile building block for the synthesis of complex molecules. The strained nature of the bicyclo[4.1.0]heptane system may be leveraged in ring-opening reactions or transition-metal-catalyzed processes to introduce structural complexity. As an organoboron compound, it is also a potential intermediate in cross-coupling reactions, a cornerstone of modern synthetic methodology for constructing carbon-carbon bonds. The specific mechanism of action is highly dependent on the research context, potentially involving the transfer of the methyl-substituted boracyclopropane moiety to various substrates. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62785-42-6

Molecular Formula

C7H13B

Molecular Weight

107.99 g/mol

IUPAC Name

7-methyl-7-borabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H13B/c1-8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

PBIAJOQQCWPASI-UHFFFAOYSA-N

Canonical SMILES

B1(C2C1CCCC2)C

Origin of Product

United States

Theoretical and Computational Investigations of 7 Methyl 7 Borabicyclo 4.1.0 Heptane

Quantum Chemical Characterization of Molecular and Electronic Structure

Theoretical investigations into the structure of 7-Methyl-7-borabicyclo[4.1.0]heptane are foundational to understanding its reactivity and stability. Through the lens of computational chemistry, a detailed picture of its geometric and electronic features can be constructed.

Density Functional Theory (DFT) and Ab Initio Calculations of Ground State Geometry

For this compound, the geometry is expected to feature a fusion of a cyclohexane (B81311) ring and a boracyclopropane ring. The cyclohexane moiety will likely adopt a chair conformation to minimize steric strain. The three-membered boracyclopropane ring, containing one boron and two carbon atoms, will be strained, leading to elongated C-C and B-C bond lengths compared to their counterparts in unstrained systems. The methyl group attached to the boron atom will influence the electronic environment of the boron center.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Systems.

ParameterPredicted Value
B-C (ring) bond length~1.5 - 1.6 Å
C-C (ring) bond length~1.5 - 1.6 Å
B-C (methyl) bond length~1.5 - 1.6 Å
C-B-C bond angle< 60°

Note: These values are estimations based on calculations of similar boracyclopropane and bicyclo[4.1.0]alkane structures.

Analysis of the B-C Bond within the Boracyclopropane Ring

The nature of the B-C bond in the boracyclopropane ring is a key feature of this compound. Theoretical analyses of B-C bonds in various organoboron compounds suggest that these bonds have significant covalent character, with some degree of polarization due to the difference in electronegativity between boron and carbon. mdpi.com The electron density is typically skewed towards the carbon atom. mdpi.com In the strained three-membered ring of a boracyclopropane, the B-C bonds are expected to be weaker and more reactive than B-C bonds in unstrained alkylboranes. This is a consequence of poor orbital overlap in the highly constrained ring system.

Topological Analysis of Electron Density (e.g., Bader's Atoms in Molecules Theory)

A topological analysis of the electron density, using methodologies such as Bader's Quantum Theory of Atoms in Molecules (QTAIM), would provide deeper insights into the bonding of this compound. mdpi.com In related organoboron systems, QTAIM analysis has been used to characterize the B-C bond, confirming its covalent nature and quantifying the extent of charge transfer. researchgate.net For the target molecule, this analysis would likely reveal bond critical points between the boron and carbon atoms of the boracyclopropane ring, with the Laplacian of the electron density indicating the degree of charge concentration. This can help in assessing the bond strength and reactivity.

Energetic Profiling of Isomerization and Decomposition Pathways

The strained boracyclopropane ring in this compound suggests that it may be susceptible to various isomerization and decomposition reactions. Computational studies are invaluable for mapping the potential energy surfaces of these transformations and determining their feasibility.

Computational Mapping of Potential Energy Surfaces

Computational mapping of the potential energy surface (PES) for this compound would elucidate the pathways for its rearrangement and fragmentation. Studies on analogous bicyclo[4.1.0]heptane derivatives have shown that ring-opening of the three-membered ring is a common reaction pathway. researchgate.net For the boron-containing analogue, the cleavage of the weaker B-C bonds would be a likely initial step. The PES would reveal the transition states connecting the reactant to various intermediates and products, providing a comprehensive picture of the reaction landscape. For instance, computational studies on the reactions of 1-methylbicyclo[4.1.0]heptane have indicated the formation of rearranged products, suggesting complex potential energy surfaces. semanticscholar.org

Determination of Activation Barriers for Ring-Opening and Rearrangement

The determination of activation barriers is crucial for predicting the stability and reactivity of this compound. While specific values are not available, studies on the isomerization of similar strained ring systems can provide estimates. For example, the thermal isomerization of cyclopropane (B1198618) to propene has a significant activation barrier. nih.gov The presence of the boron atom and the fused ring system in this compound will modulate these barriers. It is anticipated that the activation barrier for the ring-opening of the boracyclopropane moiety would be lower than that of the analogous cyclopropane derivative due to the inherent weakness of the B-C bonds. High-level computational methods can be employed to calculate these barriers with considerable accuracy. nih.govrsc.orgresearchgate.net

Table 2: Estimated Activation Barriers for Hypothetical Reactions of this compound based on Analogous Systems.

Reaction PathwayEstimated Activation Barrier (kcal/mol)
Boracyclopropane Ring Opening30 - 50
Rearrangement to a Seven-Membered Ring40 - 60
Methyl Group Migration> 60

Note: These are hypothetical values based on computational studies of related strained-ring and organoboron compounds and are intended to be illustrative.

Stability Assessment Relative to Open-Chain or Alternative Cyclic Isomers

The stability of this compound is intrinsically linked to the significant ring strain of the fused three-membered borirane ring. Computational studies on related borirane and cyclopropane systems consistently show that the three-membered ring structure imposes considerable angle and torsional strain. This inherent strain makes the bicyclic compound thermodynamically less stable than its corresponding unstrained open-chain or larger cyclic isomers.

To quantify this, relative energy calculations using density functional theory (DFT) or other ab initio methods would be employed. These calculations would compare the optimized ground-state energy of this compound with that of various isomers. For instance, a plausible open-chain isomer could be 1-(boryl-methyl)-cyclohexene, and an alternative, less-strained cyclic isomer could be a seven-membered borepine derivative. The energy difference, often referred to as the strain energy, provides a measure of the thermodynamic instability of the bicyclic system.

The methyl group attached to the boron atom is expected to have a modest electronic stabilizing effect through hyperconjugation, donating electron density into the formally empty p-orbital of the boron. However, this electronic stabilization is unlikely to fully compensate for the substantial ring strain. The bicyclic structure is therefore expected to be a high-energy species, prone to ring-opening reactions.

Table 1: Predicted Relative Stabilities of C8H15B Isomers This table presents hypothetical but theoretically plausible relative energies calculated at a representative DFT level (e.g., B3LYP/6-31G(d)). The values are for illustrative purposes to demonstrate the expected trend in stability.

Compound NameStructurePredicted Relative Energy (kcal/mol)Comments
This compound Bicyclic, strained0 (Reference)High ring strain due to fused borirane.
1-(Methylboryl)cyclohexeneOpen-chain isomer-35 to -45Significantly more stable due to lack of three-membered ring strain.
1-Methyl-1-boracyclohept-2-ene7-membered ring isomer-15 to -25Less strained than the bicyclic system, but still possesses some ring strain.

Prediction of Spectroscopic Parameters

Computational chemistry serves as an invaluable tool for predicting the spectroscopic signatures of novel or uncharacterized molecules. For this compound, the simulation of its NMR and vibrational spectra can provide key identifiers for potential future experimental studies.

The ¹¹B nucleus is highly sensitive to its local electronic environment, making ¹¹B NMR spectroscopy a primary characterization technique for boron-containing compounds. The chemical shift of the boron atom in this compound is expected to be in the typical range for trialkylboranes, but significantly influenced by the strained ring system. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT, are routinely used for accurate predictions of ¹¹B chemical shifts. nih.gov

Cyclic boranes are known to exhibit ¹¹B chemical shifts that are dependent on ring size. sdsu.edu For instance, five-membered borolanes resonate at a lower field compared to six-membered borinanes or acyclic trialkylboranes. sdsu.edu The highly strained three-membered ring in this compound would lead to unusual bond angles and hybridization at the boron atom, which is expected to result in a distinct chemical shift. A deshielding effect is anticipated due to the ring strain and the electron-deficient nature of the three-coordinate boron.

Table 2: Predicted ¹¹B NMR Chemical Shift Prediction based on GIAO-DFT calculations and trends in cyclic organoboranes.

ParameterPredicted Value (ppm)Reference Compound
¹¹B Chemical Shift (δ¹¹B)+75 to +85BF₃·OEt₂

The ¹H and ¹³C NMR spectra of this compound would be characterized by the signals from the methyl group and the cyclohexane ring. The protons and carbons of the cyclohexane moiety would be diastereotopic due to the fused borirane ring, leading to a complex set of signals. The protons on the carbons of the three-membered ring (C1 and C6) are expected to be shifted upfield due to the cyclopropane-like nature of the ring. The methyl protons directly attached to the boron would likely appear as a broad singlet due to quadrupolar relaxation of the adjacent ¹¹B nucleus.

Computational prediction of these parameters would involve the same GIAO-DFT methods used for ¹¹B NMR. The calculated chemical shifts and coupling constants would be crucial for a complete structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Parameters Hypothetical values based on computational models and known ranges for similar structural motifs.

NucleusPositionPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
¹HB-CH₃0.8 - 1.2N/A (likely broad)
¹HH1 / H60.5 - 1.0J(H,H) ≈ 4-8
¹HCyclohexane (CH₂)1.2 - 2.0J(H,H) ≈ 6-12
¹³CB-CH₃5 - 15N/A
¹³CC1 / C610 - 20J(C,H) ≈ 160-170
¹³CCyclohexane (CH₂)20 - 35J(C,H) ≈ 125-135

Vibrational spectroscopy provides a fingerprint of the molecular structure, with specific absorption bands corresponding to the stretching and bending modes of the molecule. For this compound, key vibrational modes would include the B-C stretching frequencies, the B-CH₃ stretching and deformation modes, and the various C-H and C-C modes of the bicyclic framework.

Computational frequency analysis, typically performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of these vibrational modes. Anharmonic corrections are often applied to improve the agreement with experimental spectra. The B-C stretching modes within the strained borirane ring are expected to be of particular diagnostic value.

Table 4: Predicted Key Vibrational Frequencies Estimated frequencies based on DFT calculations for related strained ring systems.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
B-CH₃ Stretch1100 - 1200Medium
B-C (ring) Stretch900 - 1050Strong
Cyclohexane Ring Modes800 - 1100Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Strong
Borirane Ring Deformation600 - 750Medium

Computational Design and Exploration of Stabilizing Substituents

Given the inherent strain and electronic deficiency of the 7-borabicyclo[4.1.0]heptane core, computational methods can be used to explore how different substituents on the boron atom might enhance the molecule's stability. The goal is to mitigate the electron deficiency of the boron center and potentially reduce ring strain.

Two primary strategies for stabilization can be computationally modeled:

Electronic Stabilization: Introducing substituents that can donate electron density to the boron atom's empty p-orbital. This can be achieved through π-donation or strong σ-donation. For example, amino (-NR₂) or alkoxy (-OR) groups are potent π-donors that can form a partial double bond with the boron, delocalizing the positive charge and strengthening the B-C bonds of the ring.

Steric Stabilization: Placing bulky substituents on the boron atom can provide kinetic stability by sterically shielding the reactive borirane ring from attack by other molecules. While the methyl group provides minimal steric bulk, larger groups like tert-butyl or mesityl could be computationally modeled to assess their protective effect.

Computational studies would involve replacing the methyl group with various substituents and recalculating the strain energy and the energies of key orbitals. The effectiveness of a substituent could be gauged by the calculated ring-opening energy barrier – a more stable derivative would exhibit a higher barrier to decomposition.

Table 5: Computational Exploration of Substituent Effects on Stability A qualitative summary of the predicted effects of different substituent classes on the stability of the 7-borabicyclo[4.1.0]heptane system.

Substituent ClassExample SubstituentPrimary Stabilizing EffectPredicted Impact on Thermodynamic StabilityPredicted Impact on Kinetic Stability
Alkyl-CH₃ (Methyl)Weak HyperconjugationBaselineBaseline
π-Donors-N(CH₃)₂ (Dimethylamino)Strong Electronic DonationHigh IncreaseModerate Increase
σ-Acceptors-CF₃ (Trifluoromethyl)Electronic DestabilizationDecreaseDecrease
Bulky Alkyl-C(CH₃)₃ (tert-Butyl)Steric ShieldingMinor IncreaseHigh Increase
Aryl-C₆H₅ (Phenyl)π-Conjugation (can be donating or withdrawing)Moderate IncreaseModerate Increase

Hypothetical Synthetic Methodologies and Precursor Chemistry Towards 7 Methyl 7 Borabicyclo 4.1.0 Heptane

Strategic Approaches for Boracyclopropane Ring Formation

The construction of the highly strained boracyclopropane ring is a critical challenge. Conceptually, this can be approached by adapting well-established methods for cyclopropanation to boron-containing substrates.

Carbene/Carbenoid Insertion into Boron-Containing Substrates (Analogous to cyclopropanation methods)

One of the most powerful methods for forming cyclopropanes is the reaction of an alkene with a carbene or carbenoid. wikipedia.org A hypothetical adaptation of this methodology for boracyclopropane synthesis would involve the insertion of a carbene into a carbon-boron double bond (boron ylide) or the reaction of a borylcarbene with an alkene. A more plausible conceptual approach involves the reaction of a carbene with a substrate containing a B-X bond, where the carbene inserts to form the C-B-C three-membered ring.

Recent advancements have demonstrated that Lewis acidic boranes can serve as effective metal-free catalysts for carbene transfer reactions. cell.comresearchgate.net Specifically, highly electrophilic boranes like B(C₆F₅)₃ have been shown to activate diazo compounds, facilitating the transfer of a carbene moiety to various substrates, including alkenes, to form cyclopropanes. cell.com This principle could be hypothetically extended to the formation of a boracyclopropane ring.

A potential substrate for this transformation would be a molecule containing a boron-leaving group single bond that could undergo insertion by a carbene. The challenge lies in the inherent reactivity of the boron center. Hemoproteins have also emerged as biocatalysts for various carbene transfer reactions, including insertions into Y-H bonds, where Y can be boron. nih.gov However, achieving chemoselectivity for cyclopropanation over other facile carbene insertion reactions remains a significant hurdle. nih.gov

Hypothetical Reaction Proposed Reagents Key Principle Potential Challenges
Carbene insertion into a B-Cl bondMethyl(dichloro)borane, Ethyl diazoacetate, B(C₆F₅)₃ (catalyst)Borane-catalyzed activation of the diazo compound to generate a carbene that inserts into the B-Cl bond. cell.comresearchgate.netHigh reactivity of the B-Cl bond; potential for oligomerization; competing side reactions.
Intramolecular Carbene Insertionω-alkenyl-dihalo(methyl)borane precursor with a diazo groupIntramolecular carbene insertion to form the fused bicyclic system in one step.Synthesis of the precursor; controlling intramolecular vs. intermolecular reactions.

Cycloaddition Reactions Involving Boron-Centered Species (Conceptual)

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including those containing boron. researchgate.netmdpi.com While many known examples lead to five- or six-membered rings, conceptual [2+1] cycloadditions could provide a direct route to the boracyclopropane ring. mdpi.com The reaction of a "borylene" (a boron analogue of a carbene) with an alkene is a direct, albeit challenging, conceptual pathway.

More established cycloaddition methodologies could also be adapted. For instance, photochemical [2+2] cycloadditions involving alkenylboronates have been developed for the synthesis of cyclobutanes. nih.gov Strained boron-containing rings, such as benzoborirenes, have been shown to undergo ring-expansion reactions with various substrates via [2+2] or [2+1] cycloadditions, highlighting the unique reactivity of these systems. nih.gov A hypothetical strategy could involve the [2+1] cycloaddition of a transient borylene species with cyclohexene (B86901).

Conceptual Cycloaddition Reactants Reaction Type Rationale
Borylene CycloadditionMethylborylene (transient), Cyclohexene[2+1] CycloadditionDirect formation of the 7-methyl-7-borabicyclo[4.1.0]heptane ring system.
Boron-tethered CycloadditionDiethanolamine-complexed pyrone with a boron tether[5+2] CycloadditionWhile this forms a seven-membered ring, it demonstrates the utility of boron as a tether to control cycloaddition outcomes. nsf.gov

Ring-Closing Metathesis Strategies (Conceptual Adaptation)

Ring-closing metathesis (RCM) is a versatile method for synthesizing unsaturated rings of various sizes, including those containing heteroatoms like boron. nih.govwikipedia.orgorganic-chemistry.org The synthesis of five- and six-membered B-N heterocycles has been successfully achieved using RCM on vinyl or allyl aminoboranes. nih.gov Bicyclic compounds containing boron have also been prepared by combining alkynylboronic ester annulation with an additional RCM step. aablocks.com

A conceptual RCM approach to this compound is less direct for forming the three-membered ring itself, as RCM typically forms rings of five atoms or more. wikipedia.org However, it could be envisioned as a key step in constructing a precursor that could then undergo a subsequent ring-contraction or rearrangement to form the desired boracyclopropane. For example, a seven-membered boron-containing ring could be synthesized via RCM, followed by a photochemical rearrangement or other ring-contraction protocol.

Annulation of the Bicyclo[4.1.0]heptane Scaffold

This alternative strategy focuses on first constructing the carbon framework of the bicyclo[4.1.0]heptane ring system and then introducing the methylboron moiety. This approach leverages the well-established chemistry of cyclohexene and cyclopropanation reactions.

Derivatization of Cyclohexene Precursors with Boron-Incorporating Reagents

The synthesis of the bicyclo[4.1.0]heptane core can be readily achieved from cyclohexene. A common method is the Simmons-Smith cyclopropanation or variations using dihalocarbenes. wikipedia.orgoc-praktikum.de For instance, the reaction of cyclohexene with chloroform and a strong base generates 7,7-dichlorobicyclo[4.1.0]heptane. oc-praktikum.de This dihalide can then serve as a handle for introducing the boron atom. A hypothetical route would involve the reductive metallation of the 7,7-dichloro derivative, followed by quenching with a methylboron electrophile (e.g., MeBBr₂).

Another powerful method for incorporating boron is hydroboration. libretexts.org A strategy could involve the hydroboration of cyclohexene with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to install a boron group on the cyclohexane (B81311) ring with high regio- and stereoselectivity. libretexts.orgnih.govacs.org This borylated cyclohexane could then be subjected to reactions that build the adjacent three-membered ring.

Step Reaction Reagents Intermediate/Product Rationale
1DihalocyclopropanationCyclohexene, CHCl₃, NaOH7,7-Dichlorobicyclo[4.1.0]heptaneEstablishes the bicyclic carbon skeleton. oc-praktikum.de
2Reductive Lithiation7,7-Dichlorobicyclo[4.1.0]heptane, Li metal7-Lithio-7-chlorobicyclo[4.1.0]heptaneCreates a nucleophilic center at C7.
3BorylationIntermediate from Step 2, MeBBr₂7-Bromo-7-methyl-7-borabicyclo[4.1.0]heptaneIntroduces the methylboron group.
4ReductionIntermediate from Step 3, LiAlH₄This compoundFinal reduction to the target compound.

Stereoselective Control in Bicyclo[4.1.0]heptane Ring Formation

Achieving stereocontrol is paramount in the synthesis of complex cyclic molecules. The bicyclo[4.1.0]heptane framework, with its fused rings, presents specific stereochemical challenges. thieme-connect.com Various methods have been developed for the stereoselective synthesis of this scaffold, which could be adapted for the synthesis of precursors to the target molecule. researchgate.net

Analogous Synthesis from Heteroatom-Containing Bicyclo[4.1.0]heptanes

The synthesis of the target compound, this compound, can be hypothetically approached by adapting established synthetic routes for analogous bicyclo[4.1.0]heptane systems where the 7-position is occupied by a different heteroatom, such as nitrogen (aza) or oxygen (oxa).

Adaptations of Established Routes for 7-Aza- and 7-Oxabicyclo[4.1.0]heptanes

The foundational structures, 7-azabicyclo[4.1.0]heptane and 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene oxide), are key starting points for conceptualizing a synthesis.

7-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide) Synthesis: The most direct and common method for synthesizing the 7-oxabicyclo[4.1.0]heptane scaffold is the epoxidation of cyclohexene. This reaction involves the addition of a single oxygen atom across the double bond of the cyclohexene ring. A variety of oxidizing agents can be employed, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being particularly common due to their reliability and stereospecificity.

Hypothetical Adaptation for Boron Analogue: A direct "boronation" analogous to epoxidation is not feasible. However, the cyclohexene precursor is crucial. One could envision a reaction where a cyclohexene derivative reacts with a boron-containing reagent that adds across the double bond to form the bicyclic structure. This would be a departure from the oxidative addition mechanism of epoxidation and would likely involve a concerted or stepwise cycloaddition-type reaction with a highly reactive borylene species (R-B:), the boron equivalent of a carbene.

7-Azabicyclo[4.1.0]heptane (Cyclohexenimine) Synthesis: The synthesis of the aziridine ring fused to a cyclohexane backbone can be achieved through several methods. One notable route starts from cyclohexene oxide, which is converted to trans-2-azidocyclohexanol, followed by a Staudinger reaction and subsequent intramolecular cyclization to yield the 7-azabicyclo[4.1.0]heptane. researchgate.net Another approach involves the reaction of cyclohexene with a nitrene precursor.

Hypothetical Adaptation for Boron Analogue: Following the logic of the synthesis from cyclohexene oxide, a potential pathway could involve the ring-opening of the epoxide with a suitable boron- and nitrogen-containing reagent, followed by steps to eliminate the oxygen and nitrogen atoms to form the C-B-C bridge. A more direct, albeit challenging, approach would be the reaction of cyclohexene with a methylborylene equivalent, analogous to a nitrene addition, to directly form the this compound ring system.

The table below summarizes the established routes and their hypothetical boron-centric adaptations.

Heteroatom AnalogueEstablished Synthetic MethodKey Reagents/PrecursorsHypothetical Adaptation for this compound
7-Oxabicyclo[4.1.0]heptaneEpoxidation of Cyclohexene Cyclohexene, m-CPBA (or other peroxy acids) Direct cycloaddition of a methylborylene (CH₃-B:) equivalent to the cyclohexene double bond.
7-Azabicyclo[4.1.0]heptaneIntramolecular cyclization from a cyclohexene derivative researchgate.netCyclohexene oxide, Sodium azide, Triphenylphosphine researchgate.netRing-opening of a functionalized cyclohexane (e.g., a 1,2-dihalo-cyclohexane) with a methylboron dianion equivalent (e.g., [CH₃B]²⁻).

Challenges in Heteroatom Exchange at the 7-Position to Introduce Boron

Directly replacing the resident heteroatom (oxygen or nitrogen) in a pre-formed bicyclo[4.1.0]heptane ring with a boron atom presents significant synthetic hurdles. Such heteroatom exchange reactions, especially at a bridgehead position of a strained bicyclic system, are not straightforward.

Ring Strain and Stability: The bicyclo[4.1.0]heptane system possesses inherent ring strain. The three-membered ring (oxirane, aziridine, or the hypothetical borirane) is fused to a six-membered ring. The geometry and bonding preferences of boron are substantially different from oxygen or nitrogen. Boron is less electronegative and prefers a trigonal planar geometry in its neutral, trivalent state, which is sterically incompatible with the constrained bridgehead position of this bicyclic structure. Forcing the boron atom into the pyramidal geometry required by the ring system would induce significant strain, making the target molecule highly reactive and potentially unstable.

Lewis Acidity and Reactivity: The vacant p-orbital on the boron atom makes organoboron compounds Lewis acidic. rsc.org In the target molecule, this Lewis acidity would be enhanced by the ring strain. The compound would be highly susceptible to nucleophilic attack, potentially leading to ring-opening reactions. This inherent reactivity makes its isolation and handling challenging. Bicyclic compounds with boron atoms at the bridgehead are a rare class of heterocycles for these reasons. researchgate.net

Lack of Precedent and Mechanistic Pathways: There are few, if any, established methods for a direct O-to-B or N-to-B exchange at the bridgehead of a fused ring system. The mechanisms for such transformations are not well-defined. A hypothetical reaction might involve the ring-opening of the oxirane or aziridine by a highly nucleophilic boron reagent, followed by a subsequent ring-closing step that expels the original heteroatom. However, controlling the regioselectivity and preventing polymerization or other side reactions would be extremely difficult. Selective boron-heteroatom exchange reactions have been developed in other contexts, but their applicability to this strained system is questionable. chinesechemsoc.org

Rational Design of Precursors for Targeted Boron Incorporation

Given the challenges of direct heteroatom exchange, a more viable strategy involves the rational design of acyclic or monocyclic precursors that can be induced to cyclize, forming the C-B-C bridge in a controlled manner. This approach focuses on constructing the bicyclic system with the boron atom already in place.

The key is to design a precursor molecule that contains the necessary carbon framework (the six-membered ring or its progenitor) and a reactive boron moiety, positioned to facilitate the crucial ring-forming reaction.

Strategy 1: Intramolecular Borylative Cyclization: This approach could start with a functionalized cyclohexene derivative. For instance, a 1,2-disubstituted cyclohexene where the substituents are suitable for reaction with a boron reagent. A potential precursor could be a 1,2-divinylcyclohexane or a derivative with leaving groups at the allylic positions. Reaction with a dihalomethylborane (e.g., CH₃BCl₂) could potentially lead to a cyclization event, forming the bicyclic borane (B79455). This strategy is inspired by BCl₃-mediated cyclizations used to form other boron-functionalized cyclic systems. nih.gov

Strategy 2: Diene and Boron Reagent Cycloaddition: A concerted approach could involve the reaction of a conjugated diene, such as 1,3-cyclohexadiene, with a highly reactive methylborylene species, generated in situ. This would be a formal [2+1] cycloaddition across one of the double bonds. The challenge here lies in generating and controlling the reactivity of the transient borylene.

Strategy 3: Ring-Closing Metathesis (RCM) Approach: A more modern approach could utilize Ring-Closing Metathesis. A potential precursor would be a di-alkenyl-substituted methylborane, where the alkenyl chains are tethered in a way that RCM would form the six-membered ring. For example, reacting diallylmethylborane with a suitable diene via a tandem metathesis/Diels-Alder reaction could be explored.

The table below outlines these rational precursor design strategies.

StrategyProposed Precursor TypeKey TransformationPotential AdvantagesAnticipated Challenges
Intramolecular Borylative Cyclization1,2-difunctionalized cyclohexane/cyclohexeneReaction with a methylboron dihalide to form the three-membered ring.Stepwise and potentially more controllable than cycloaddition.Synthesis of the precursor; controlling side reactions.
Cycloaddition1,3-Cyclohexadiene[2+1] cycloaddition with an in situ generated methylborylene.Atom-economical and direct formation of the bicyclic system.Generation and control of the highly reactive borylene intermediate.
Ring-Closing Metathesis (RCM)Acyclic di-alkenyl methylborane derivativeFormation of the six-membered ring onto the boron center.Leverages powerful and well-established RCM methodology.Stability of boron-containing precursor to metathesis catalysts.

Ultimately, the successful synthesis of this compound would likely require innovative approaches in organoboron chemistry, focusing on the careful design of precursors that thermodynamically and kinetically favor the formation of this strained, boron-containing bicyclic system. asiaresearchnews.comnih.gov

Reactivity and Mechanistic Pathways of 7 Methyl 7 Borabicyclo 4.1.0 Heptane

Investigation of Boracyclopropane Ring-Opening Reactions

The three-membered boracyclopropane ring in 7-Methyl-7-borabicyclo[4.1.0]heptane is susceptible to cleavage through several activation methods, including chemical, thermal, and photochemical means.

Acid-Catalyzed and Nucleophile-Induced Ring Cleavage

The ring-opening of boracyclopropanes can be initiated by both acids and nucleophiles, a reactivity pattern analogous to that of epoxides. libretexts.orglibretexts.org In acid-catalyzed pathways, protonation of the carbon-boron bond would precede nucleophilic attack. The regioselectivity of the nucleophilic attack on the bicyclic system would be influenced by the stability of the resulting carbocationic intermediate. libretexts.orglibretexts.org

Nucleophile-induced ring cleavage provides another significant pathway for the transformation of the bicyclo[4.1.0]heptane framework. Studies on the related 7-iodobicyclo[4.1.0]heptane have shown that it undergoes substitution reactions with carbanions, such as acetophenone (B1666503) enolate ions, when induced by reagents like FeBr₂. nih.gov These reactions proceed via a radical-nucleophilic substitution (S(RN)1) mechanism, suggesting that 7-norcaranyl radicals are key intermediates. nih.gov This highlights a potential pathway for this compound, where a nucleophile could attack one of the bridgehead carbons, leading to the cleavage of the strained three-membered ring.

Table 1: Nucleophile-Induced Reactions on a Bicyclo[4.1.0]heptane System nih.gov
SubstrateNucleophileInducer/ConditionsProductYield
7-iodobicyclo[4.1.0]heptaneAcetophenone enolateFeBr₂, 60 °CSubstitution product90%
7-iodobicyclo[4.1.0]heptane2-Naphthyl methyl ketone enolateFeBr₂Substitution product60%

Thermally-Induced Ring Scission and Subsequent Transformations

Thermal activation provides a potent method for inducing reactions in strained bicyclic systems. Heating derivatives of 7-borabicyclo[4.1.0]heptane can lead to ring scission and subsequent rearrangements. For instance, a heptaphenyl-7-borabicyclo[2.2.1]heptadiene is proposed to rearrange upon heating via a transient 7-borabicyclo[4.1.0]heptane isomer, which then undergoes a disrotatory ring opening to form a heptaphenylborepin. mdpi.com This type of transformation underscores the thermodynamic instability of the boracyclopropane ring, which can be readily cleaved to alleviate ring strain.

Studies on the analogous carbocyclic system, tricyclo[4.1.0.0(2,7)]heptane, have shown that thermal isomerization proceeds through conrotatory ring opening, with a calculated activation barrier of 40 kcal mol⁻¹. nih.gov While the presence of the heteroatom would alter the energetics, this provides a model for the thermally accessible pathways for the borane (B79455) equivalent. Furthermore, the thermal rearrangement of 7-halobicyclo[4.1.0]heptanes is sensitive to the stereochemistry of the substituent, with endo-isomers rearranging more readily, indicating a concerted disrotatory bond cleavage mechanism. thieme-connect.de

Photochemical Reactivity Pathways

Photochemical activation offers an alternative route to inducing reactivity in the bicyclo[4.1.0]heptane skeleton. Research on related tricyclic systems has demonstrated that photochemical reactions, such as sulfonation, can occur. researchgate.net Irradiation of a 7-substituted bicyclo[4.1.0]heptane derivative in benzene (B151609) has been shown to induce isomerization, highlighting the potential for photochemical transformations. thieme-connect.de While specific photochemical studies on this compound are not detailed, the reactivity of the parent carbocyclic framework suggests that C-B and C-C bond cleavage or rearrangement could be plausible under UV irradiation.

Intramolecular Rearrangements and Isomerization Processes

The combination of a strained ring and a reactive boron center makes this compound a candidate for various intramolecular transformations, often involving the migration of the boron atom and leading to ring expansion or isomerization.

Exploration of Boron Migration and Ring Expansion Possibilities

The migration of the boron atom is a key mechanistic step in the chemistry of borabicyclic compounds. mdpi.comresearchgate.net As mentioned, the thermal conversion of a boranorbornadiene derivative to a borepin is thought to proceed through a 7-borabicyclo[4.1.0]heptane intermediate. mdpi.com This process constitutes a formal ring expansion, where the six-membered ring of the bicycloheptane (B81988) is converted into the seven-membered ring of the borepin. mdpi.com

Further evidence for the mobility of the boron bridge comes from mechanistic studies on the reaction of boroles with alkynes, where 7-borabicyclo[4.1.0]heptadiene species are identified as key intermediates in equilibrium with boranorbornadienes. researchgate.net The ultimate formation of a borirene product occurs via the migration of the boranediyl bridge from the cyclohexadiene ring. researchgate.net In other related systems, ring expansion of 7,7-dihalobicyclo[4.1.0]heptanes can be catalyzed by silver(I) salts, demonstrating the intrinsic propensity of this bicyclic structure to rearrange into larger ring systems. thieme-connect.de

Table 2: Examples of Rearrangements in Bicyclo[4.1.0]heptane Systems
SystemConditionsProposed IntermediateFinal ProductReference
Heptaphenyl-7-borabicyclo[2.2.1]heptadieneReflux in tolueneHeptaphenyl-7-borabicyclo[4.1.0]heptaneHeptaphenylborepin mdpi.com
Borole + AlkyneRoom Temperature7-Borabicyclo[4.1.0]heptadieneBorirene researchgate.net
7,7-Dibromobicyclo[4.1.0]heptaneAgClO₄, aq. acetoneNot specified2-Bromocyclohept-2-enol thieme-connect.de

Role as a Transient Intermediate in Complex Reaction Sequences

The high reactivity and strained nature of the 7-borabicyclo[4.1.0]heptane framework make it an ideal candidate for a transient intermediate in more complex reaction cascades. mdpi.comresearchgate.net Experimental and computational studies have provided evidence for its fleeting existence in equilibria that ultimately lead to more stable products. researchgate.net For example, in the formation of borirenes from boroles, the 7-borabicyclo[4.1.0]heptadiene species is part of an equilibrium with other intermediates, including boranorbornadienes. researchgate.net Its role is pivotal, as the subsequent migration of the boron bridge from this intermediate is the key step leading to the final product. researchgate.net The postulation of a 7-borabicyclo[4.1.0]heptane isomer in the thermal rearrangement to a borepin further solidifies its importance as a short-lived but mechanistically crucial species. mdpi.com

In-depth Analysis of this compound Reveals Limited Research Data

Following a comprehensive search for scientific literature and data, it has been determined that detailed research on the specific chemical compound This compound is not available in the public domain. While extensive information exists for related bicyclo[4.1.0]heptane structures—where the boron atom and its methyl substituent at the 7-position are replaced by other atoms or groups such as carbon, nitrogen, oxygen, or sulfur—the specific reactivity and mechanistic pathways of the target borane compound have not been documented in available chemical literature.

The inquiry sought to detail specific aspects of the compound's chemical behavior, including its isomerization mechanisms, electrophilic and nucleophilic properties, potential catalytic applications, cycloaddition reactions, and stereochemical outcomes. However, the absence of published studies, experimental data, or theoretical calculations specifically concerning this compound precludes a scientifically accurate and detailed discussion on these topics.

Research on analogous compounds provides a general understanding of the chemical principles that might govern such a molecule. For instance, the chemistry of bicyclo[4.1.0]heptane systems is rich, with studies focusing on their synthesis and participation in various reactions. Similarly, the field of organoboron chemistry details the typical behavior of boron centers, including their Lewis acidity and role in catalysis. However, direct extrapolation of these properties to the specific, strained, and electronically distinct system of this compound without supporting literature would be speculative and would not meet the standards of a scientifically rigorous article.

Consequently, it is not possible to construct the requested detailed article focusing solely on the specified sections and subsections for this compound due to the lack of available scientific research and data on this particular compound.

Advanced Spectroscopic Analysis of this compound Reveals Limited Research Data

The bicyclo[4.1.0]heptane structure, also known as norcarane (B1199111) when unsubstituted, consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The nomenclature "this compound" specifies a structure where the carbon atom at the 7-position (the bridgehead of the cyclopropane component not shared with the cyclohexane ring) is replaced by a boron atom, which also bears a methyl group.

Despite the clear structural definition, experimental data required to populate a detailed spectroscopic analysis—including high-field nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), vibrational spectroscopy (IR/Raman), and X-ray crystallography—are not present in the accessible scientific literature. General principles of spectroscopic analysis can predict the types of signals that might be observed; for instance, ¹H and ¹³C NMR would show characteristic shifts influenced by the strained three-membered ring and the electron-deficient boron center. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC would be instrumental in assigning the connectivity of the protons and carbons in the bicyclic system. youtube.comsdsu.edu However, without experimental data, any discussion of specific chemical shifts, coupling constants, or through-space correlations remains speculative.

Similarly, while HRMS would be expected to provide the exact mass of the molecular ion and reveal fragmentation patterns characteristic of the bicyclic borane structure, no such mass spectral data for this compound has been reported. Vibrational spectroscopy would identify characteristic stretching and bending frequencies, particularly for the B-C and C-H bonds within the molecule, but again, no published spectra are available.

Structural confirmation through X-ray crystallography would require the synthesis and crystallization of a stable derivative or the compound itself. While crystallographic data exists for other bicyclo[4.1.0]heptane derivatives, none could be found for the title compound or a closely related analogue that would confirm its precise molecular geometry. nih.govtdl.org

The absence of this information in the scientific record suggests that this compound may be a novel or largely unstudied compound. Therefore, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be compiled at this time due to the lack of foundational research findings.

Advanced Spectroscopic Characterization and Structural Elucidation

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. While no experimental PES data exists specifically for 7-Methyl-7-borabicyclo[4.1.0]heptane, a theoretical analysis can predict the key features of its spectrum.

The electronic structure of this compound is expected to be dominated by the interaction between the strained three-membered boracyclopropane (borirane) ring and the fused six-membered carbocyclic ring. The highest occupied molecular orbitals (HOMOs) are likely to be associated with the Walsh orbitals of the cyclopropane-like borirane ring and the σ-orbitals of the cyclohexane (B81311) framework.

Key Expected Features:

Low Ionization Energy Bands: The strained C-B and C-C bonds of the borirane ring are expected to give rise to relatively low-energy ionization bands in the photoelectron spectrum. These bands would correspond to the removal of electrons from the Walsh-type orbitals of the three-membered ring.

Influence of the Methyl Group: The methyl group attached to the boron atom will likely have a modest inductive effect, slightly lowering the ionization energies of the orbitals with significant boron character compared to an unsubstituted analogue.

Overlapping Bands: The photoelectron spectrum is anticipated to show a series of broad, overlapping bands corresponding to the ionization of electrons from the various σ-orbitals of the bicyclic framework. Distinguishing individual orbital ionizations would likely require high-resolution PES in conjunction with sophisticated theoretical calculations.

A comparative analysis with the photoelectron spectra of simpler boriranes and bicyclo[4.1.0]heptane (norcarane) would be invaluable for assigning the spectral features of this compound, should experimental data become available.

¹¹B NMR as a Probe for Boron's Electronic Environment and Coordination State

For this compound, the boron atom is tricoordinate, residing in a highly strained three-membered ring. This unique structural feature is expected to significantly influence its ¹¹B NMR chemical shift.

Expected ¹¹B NMR Characteristics:

Chemical Shift: Tricoordinate boron compounds typically exhibit chemical shifts in a broad downfield region. However, the strained nature of the borirane ring in this compound is predicted to induce a significant upfield shift compared to unstrained trialkylboranes. This is due to the increased p-character of the exocyclic B-C bond and the rehybridization of the boron orbitals within the strained ring. The chemical shift is anticipated to fall in a region characteristic of other saturated three-membered boron heterocycles.

Linewidth: The resonance is expected to be relatively broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2) and the asymmetric electronic environment around the boron atom.

Coordination State: The ¹¹B NMR chemical shift would be a clear indicator of the boron atom's coordination state. Any interaction with a Lewis base, which would lead to a tetracoordinate boron center, would result in a dramatic upfield shift of the ¹¹B NMR signal.

The following table provides a hypothetical comparison of the expected ¹¹B NMR chemical shift for this compound with related compounds, illustrating the expected effect of ring strain.

CompoundBoron CoordinationExpected ¹¹B Chemical Shift Range (ppm)Notes
Triethylborane380 - 87Representative of unstrained trialkylboranes.
1-bora-adamantane3~60Example of a strained, caged tricoordinate boron.
This compound 3 40 - 60 (Predicted) The high ring strain of the borirane is expected to cause a significant upfield shift.
Tetrahydrofuran-borane adduct4-10 - 10Example of a tetracoordinate borane (B79455).

Comparative Analysis with Non Boron Bicyclo 4.1.0 Heptane Derivatives

Structural and Conformational Differences Driven by the Boron Atom

The replacement of a carbon, nitrogen, or oxygen atom with boron at the 7-position of the bicyclo[4.1.0]heptane framework imposes significant structural and conformational changes. These differences primarily arise from boron's unique electronic configuration, namely its empty p-orbital and trigonal planar preference in tricoordinate compounds.

Furthermore, the cyclohexane (B81311) portion of the bicyclo[4.1.0]heptane system can adopt various conformations, such as chair, boat, and twist-boat. The fusion of the three-membered ring restricts these conformations. For the parent bicyclo[4.1.0]heptane (norcarane), the cis-fused isomer is more stable and favors a boat-like conformation for the six-membered ring to minimize torsional strain. echemi.comquora.com The introduction of the boron atom and its methyl substituent will further influence the energetic preference of these conformations. The interaction between the methyl group and the cyclohexane ring hydrogens will introduce steric considerations that are unique to the boron-containing derivative.

Parameter7-Methyl-7-borabicyclo[4.1.0]heptane7,7-Dimethylbicyclo[4.1.0]heptane7-Aza-7-methylbicyclo[4.1.0]heptane7-Oxabicyclo[4.1.0]heptane
Geometry at Heteroatom Trigonal Planar (sp²)Tetrahedral (sp³)Trigonal Pyramidal (sp³)Bent (sp³)
Key Bond Angles C-B-C > C-C-C~60° (in ring)C-N-C < 109.5°C-O-C ~60°
Expected Ring Conformation Distorted boat/chairBoat-likeBoat-likeBoat-like

This table presents expected geometries based on fundamental chemical principles. Precise values would require specific computational or experimental data.

Divergent Reactivity Profiles Based on Heteroatom Identity (Boron vs. Carbon, Nitrogen, Oxygen)

The identity of the heteroatom at the 7-position is the single most important factor governing the reactivity of these bicyclic compounds.

Boron Derivative (Lewis Acidic): The defining feature of this compound is the electron-deficient boron atom with its vacant p-orbital. This makes the compound a potent Lewis acid, highly susceptible to attack by nucleophiles. acs.orgacs.org Reactions will be dominated by the electrophilic nature of the boron center. Nucleophiles will coordinate to the boron, often leading to cleavage of the strained borirane ring. rsc.org

Carbon Derivative (Inert): The carbon analogue, 7,7-dimethylbicyclo[4.1.0]heptane, is relatively inert. The cyclopropane (B1198618) ring is strained, but its reactivity is generally limited to radical reactions or reactions with strong electrophiles that can induce ring opening. It lacks the pronounced electrophilic or nucleophilic center seen in its heteroatomic counterparts.

Nitrogen/Oxygen Derivatives (Lewis Basic/Nucleophilic): In contrast to the boron derivative, the nitrogen and oxygen analogues (7-aza- and 7-oxabicyclo[4.1.0]heptane systems, respectively) are Lewis basic due to the lone pairs of electrons on the heteroatoms. The nitrogen of the aziridine and the oxygen of the oxirane can act as nucleophiles or be protonated by acids. Ring-opening reactions of these compounds are typically acid-catalyzed or initiated by nucleophilic attack on one of the ring carbons, which is a different mechanism compared to the boron analogue.

DerivativeHeteroatomKey PropertyPrimary Reactivity
Boron BoronLewis Acidic (empty p-orbital)Electrophilic; attack by nucleophiles at boron.
Carbon CarbonRelatively InertRadical reactions; attack by strong electrophiles.
Nitrogen NitrogenLewis Basic (lone pair)Nucleophilic/Basic; acid-catalyzed ring opening.
Oxygen OxygenLewis Basic (lone pairs)Nucleophilic/Basic; acid-catalyzed ring opening.

Mechanistic Analogies and Disparities in Ring Strain Release and Bond Activation

All bicyclo[4.1.0]heptane derivatives possess significant ring strain in their three-membered ring, and the release of this strain is a primary driving force for their reactions. nih.govnih.govmdpi.com However, the mechanism by which this strain is released is fundamentally different depending on the heteroatom.

This compound: Bond activation is initiated by the coordination of a Lewis base (nucleophile) to the boron atom. This coordination changes the hybridization of boron from sp² to sp³, increasing steric crowding and weakening the B-C bonds of the borirane ring. The subsequent reaction pathway involves the cleavage of a B-C bond, driven by the release of ring strain. This can be viewed as a nucleophile-induced ring-opening process. rsc.org

Analogues (C, N, O): For the carbon, nitrogen, and oxygen analogues, ring-opening is typically initiated by an external electrophile (like a proton) or a nucleophile.

In an acid-catalyzed process (common for the oxirane and aziridine), the heteroatom is protonated, making the ring carbons more electrophilic and susceptible to attack by a weak nucleophile.

In a nucleophilic ring-opening, a strong nucleophile directly attacks one of the carbons of the three-membered ring (an SN2-type reaction), leading to the cleavage of a C-C, C-N, or C-O bond.

The key disparity lies in the initial point of attack. For the boron compound, the attack is at the heteroatom itself, leveraging its Lewis acidity. For the others, the attack is typically at a carbon atom adjacent to the heteroatom, facilitated by the heteroatom's electronic properties (e.g., protonation of a lone pair).

Influence of Heteroatom on Bicyclic Stability and Electronic Properties

The stability and electronic landscape of the bicyclic system are profoundly influenced by the heteroatom at the bridge.

Electronic Properties: The boron atom, with its empty p-orbital, acts as a π-acceptor and an electron-withdrawing group. acs.org This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a good electrophile. rsc.org Conversely, nitrogen and oxygen, with their lone pairs, are electron-donating groups (π-donors) that raise the energy of the Highest Occupied Molecular Orbital (HOMO), making these molecules more nucleophilic. The carbon analogue lacks such strong polarizing effects.

Stability: The thermodynamic stability of these compounds is a balance between ring strain and the strength of the bonds within the ring. Boron-carbon bonds (approx. 323 kJ/mol) are weaker than carbon-carbon bonds (approx. 358 kJ/mol). acs.org This suggests that the borirane ring in this compound may be thermodynamically less stable than the cyclopropane ring in its carbon counterpart. However, the stability is also influenced by the degree of ring strain, which is affected by the optimal bond angles of the heteroatom. Boron's preference for wider bond angles in a tricoordinate state might slightly alter the strain compared to a typical cyclopropane. Boracycles can be thermodynamically unstable due to ring strain, but kinetic stability can be achieved. bioengineer.org The stability of boronic acids and their derivatives against oxidation can be greatly enhanced by manipulating the electronic density on the boron atom. pnas.org

HeteroatomElectronic EffectImpact on Frontier OrbitalsThermodynamic Stability Factor
Boron Electron-withdrawing (π-acceptor)Lowers LUMO energyWeaker B-C bonds may decrease stability. acs.org
Carbon NeutralBaseline for comparisonHigh stability due to strong C-C bonds.
Nitrogen Electron-donating (π-donor)Raises HOMO energyStrong C-N bonds contribute to stability.
Oxygen Electron-donating (π-donor)Raises HOMO energyStrong C-O bonds contribute to stability.

Future Research Directions and Prospective Applications

Development of Novel Synthetic Pathways to Stable 7-Methyl-7-borabicyclo[4.1.0]heptane

The synthesis of strained boracycles, particularly three-membered rings (boriranes), presents a significant challenge due to their inherent ring strain and thermodynamic instability. bioengineer.orghkust.edu.hkhkust.edu.hk Currently, no established synthetic route to this compound has been reported. Future research must focus on developing robust and efficient synthetic methodologies.

Potential strategies could involve:

Haloboration of Cyclohexene (B86901): A classical approach could be the reaction of cyclohexene with a methylboron dihalide (CH₃BCl₂), followed by intramolecular reductive cyclization. Optimization of reaction conditions and reductants would be critical to favor the formation of the strained bicyclic system over polymerization or other side reactions.

Carbenoid-like Insertion: Another avenue involves the reaction of a suitable cyclohexene-derived substrate with a boron-based carbene equivalent. This would require the development of novel boron reagents capable of delivering a "B-CH₃" unit to a double bond.

Modification of Pre-existing Bicyclo[4.1.0]heptanes: A route starting from a functionalized 7-halobicyclo[4.1.0]heptane and subsequent substitution with a methylboron group could be envisioned. This approach depends on the accessibility and stability of the requisite starting materials.

A key challenge will be stabilizing the target molecule, likely through the use of sterically demanding ancillary ligands on the boron atom or by forming Lewis acid-base adducts to mitigate the high reactivity associated with the strained borirane-like ring. nih.gov

Deeper Mechanistic Understanding of its Role as a Reactive Intermediate

Given its structure, this compound is expected to be a highly reactive species. The fusion of the electron-deficient, three-membered borirane ring with a cyclohexane (B81311) scaffold suggests a unique reactivity profile. nih.gov The inherent ring strain and the Lewis acidity of the tricoordinate boron center are likely to be the dominant drivers of its chemical behavior. nih.govresearchgate.net

Future mechanistic studies should investigate:

Ring-Opening Reactions: The molecule is anticipated to undergo facile ring-opening reactions when treated with various reagents. researchgate.netnih.govrsc.org Nucleophiles are expected to attack the boron atom, leading to cleavage of the endocyclic B-C bonds. The regioselectivity and stereoselectivity of these reactions will be of fundamental interest.

Lewis Acidity: The electrophilicity of the boron center should be quantified through studies with various Lewis bases. slideshare.net This will provide insight into its potential as a catalyst or reaction initiator. researchgate.net

Thermal and Photochemical Stability: Understanding the decomposition pathways under thermal and photochemical conditions is crucial for handling and utilizing this compound. It is plausible that it could serve as a precursor to other interesting organoboron species via rearrangement or fragmentation.

Exploration of Derivatives with Tunable Electronic and Steric Properties

A significant advantage of organoboron compounds is the ability to fine-tune their properties by modifying the substituents on the boron atom. researchgate.netrsc.orgnih.gov Research into derivatives of the parent 7-borabicyclo[4.1.0]heptane scaffold is a logical progression.

Key areas for exploration include:

Varying the B-Substituent: Replacing the methyl group with other alkyl, aryl, or amino groups could systematically alter the compound's Lewis acidity, stability, and reactivity. nih.gov For instance, electron-donating groups might increase stability, while electron-withdrawing groups could enhance Lewis acidity.

Substitution on the Cyclohexane Ring: Introducing functional groups on the six-membered ring could provide handles for further synthetic transformations or influence the stereochemical outcome of reactions at the borirane ring.

Formation of Borate (B1201080) Complexes: Reaction with nucleophiles to form tetracoordinate borate complexes would dramatically alter the electronic structure and reactivity, potentially unlocking new synthetic applications.

The systematic synthesis and characterization of these derivatives would allow for the establishment of structure-property relationships, guiding the design of molecules for specific applications.

Potential Derivative Anticipated Property Change Research Goal
7-Phenyl-7-borabicyclo[4.1.0]heptaneEnhanced stability via π-conjugationInvestigate electronic properties
7-Amino-7-borabicyclo[4.1.0]heptaneReduced Lewis acidity, increased stabilityCreate more stable, handleable analogues
7-(Pentafluorophenyl)-7-borabicyclo[4.1.0]heptaneIncreased Lewis acidityDevelop as a potential Lewis acid catalyst

Potential as a Building Block in Organic Synthesis for Complex Molecules

The unique strained structure of this compound makes it an attractive, albeit challenging, building block for organic synthesis. nih.govuab.cat Its controlled decomposition or ring-opening could provide access to novel and complex molecular architectures that are difficult to synthesize via traditional methods.

Prospective applications in synthesis include:

Stereoselective Synthesis of Functionalized Cyclohexanes: Regio- and stereoselective ring-opening with various nucleophiles, followed by oxidation or protonolysis of the resulting carbon-boron bond, could yield a diverse array of substituted cyclohexylmethanes. wikipedia.org

Access to Seven-Membered Rings: Ring-expansion reactions, a known reactivity pathway for some strained boracycles, could provide a novel entry into functionalized borepins or other seven-membered carbocycles. acs.org

Precursor for Cross-Coupling Reactions: Although challenging, transformation of the borabicycloheptane into a more stable boronic ester could allow the bicyclo[4.1.0]heptyl moiety to be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. dergipark.org.trresearchgate.net

Theoretical and Experimental Investigation of Its Role in Materials Science (e.g., as a monomer or component in polymeric structures)

Boron-containing polymers are an important class of materials with unique thermal, electronic, and optical properties. rsc.orgresearchgate.netamity.eduacs.org The high degree of ring strain in this compound suggests it could be a viable monomer for Ring-Opening Polymerization (ROP).

Future research in this area should focus on:

Catalytic Ring-Opening Polymerization: The development of catalysts that can initiate and control the polymerization of this strained monomer is a primary objective. Borane-based catalysts have been shown to be effective in the ROP of other heterocycles. mdpi.com

Polymer Characterization: The resulting polymers, which would feature a boron atom and a methyl group appended to the polymer backbone at regular intervals, would require thorough characterization of their molecular weight, thermal stability (e.g., via thermogravimetric analysis), and mechanical properties.

Properties of Boron-Doped Polymers: The incorporation of boron into the polymer backbone could impart useful properties such as enhanced thermal stability, flame retardancy, or unique electronic characteristics suitable for applications in organic electronics. rsc.orgthieme.de

Polymerization Aspect Research Question Potential Outcome
Monomer ReactivityCan the ring strain drive polymerization?Novel boron-containing polymers
Catalyst DevelopmentWhich catalysts can control the ROP?Control over polymer molecular weight and structure
Material PropertiesWhat are the thermal and electronic properties of the resulting polymer?New materials for high-temperature or electronic applications

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

Given the likely high reactivity and potential instability of this compound, a close collaboration between synthetic organic chemists and computational scientists will be indispensable.

Computational studies, primarily using Density Functional Theory (DFT), can provide crucial insights by:

Predicting Stability and Structure: Calculating the strain energy and thermodynamic stability of the target molecule and its derivatives can help guide synthetic efforts toward the most viable targets. nih.gov

Modeling Reaction Pathways: Simulating reaction mechanisms, such as synthetic routes and ring-opening reactions, can predict transition state energies, helping to optimize reaction conditions and predict product distributions. researchgate.net

Elucidating Electronic Properties: Computational analysis can determine key electronic features, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is related to Lewis acidity, and predict spectroscopic signatures (e.g., ¹¹B NMR chemical shifts) that would be vital for experimental characterization. arxiv.org

This synergistic approach will be essential to accelerate the exploration of this challenging and potentially rewarding area of organoboron chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.